molecular formula C11H8F2N2OS B2371986 N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide CAS No. 313251-74-0

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide

Cat. No. B2371986
CAS RN: 313251-74-0
M. Wt: 254.25
InChI Key: ZVIIWULJSIYNLU-UHFFFAOYSA-N
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Description

“N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The substituents on the thiazole ring can greatly affect the biological outcomes .


Synthesis Analysis

The synthesis of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been reported . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, including N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. These compounds may contribute to preventing various diseases associated with oxidative stress .

Analgesic and Anti-Inflammatory Effects

Researchers have explored thiazole derivatives as potential analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .

Antimicrobial and Antifungal Activity

Thiazoles exhibit antimicrobial and antifungal properties. N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide could be evaluated for its efficacy against bacterial and fungal pathogens. Such compounds are essential in combating infections and drug-resistant strains .

Antiviral Potential

Thiazole derivatives have been studied for their antiviral activity. Investigating N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide’s effects against specific viruses could provide valuable insights for antiviral drug development .

Diuretic Properties

Thiazoles may influence renal function and fluid balance. Research into the diuretic effects of N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide could contribute to understanding its impact on kidney function .

Anticonvulsant and Neuroprotective Effects

Thiazole derivatives have been investigated as potential anticonvulsants and neuroprotective agents. These properties are relevant for managing epilepsy and protecting neurons from damage .

Antitumor and Cytotoxic Activity

Thiazoles, including N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide, have shown promise as antitumor and cytotoxic agents. Researchers explore their effects on cancer cells and tumor growth .

Other Applications

Thiazoles are parent compounds for various chemical classes, including sulfur drugs, biocides, fungicides, and dyes. Investigating N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide’s role in these applications could yield additional insights .

!Vitamin B1 (Thiamin) Note: Thiamine (Vitamin B1) contains a thiazole ring and plays a vital role in energy metabolism and nervous system function.

properties

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2OS/c1-6(16)14-11-15-10(5-17-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIIWULJSIYNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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